5-Amino-3-chloro-2-methoxybenzoic acid
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Overview
Description
5-Amino-3-chloro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, featuring an amino group at the 5-position, a chloro group at the 3-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-2-methoxybenzoic acid typically involves the chlorination of 5-Amino-2-methoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and chlorination steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The nitro group, if present, can be reduced back to the amino group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Major Products
Substitution: Formation of derivatives like 5-amino-3-thio-2-methoxybenzoic acid.
Oxidation: Formation of 5-nitro-3-chloro-2-methoxybenzoic acid.
Reduction: Formation of this compound from its nitro derivative.
Scientific Research Applications
5-Amino-3-chloro-2-methoxybenzoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with the amino group at the 4-position.
3-Chloro-2-methoxybenzoic acid: Lacks the amino group.
Uniqueness
5-Amino-3-chloro-2-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a chloro group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
5-amino-3-chloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
CCCWVCSNMGVKDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)N)C(=O)O |
Origin of Product |
United States |
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